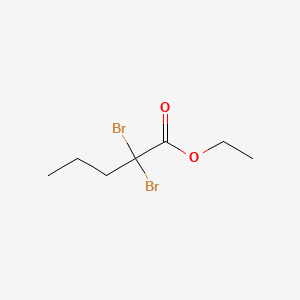
Valeric acid, 2,2-dibromo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeric acid, 2,2-dibromo-, ethyl ester is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular ester is derived from valeric acid, which is a straight-chain alkyl carboxylic acid, and ethyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2-dibromo-, ethyl ester typically involves the esterification of valeric acid with ethanol in the presence of a catalyst. One common method is the use of mesoporous catalysts such as Al-SBA-15, which can be prepared by hydrothermal and impregnation methods . The reaction parameters, including catalyst weight, reaction time, alcohol molar ratio, and reaction temperature, are optimized to achieve high conversion rates and selectivity towards the desired ester .
Industrial Production Methods
In industrial settings, valeric acid can be produced by the selective hydrogenation of biomass-derived levulinic acid . This process involves the use of catalysts to convert levulinic acid into valeric acid, which can then be esterified with ethanol to produce this compound. The use of biomass-derived feedstocks is an environmentally friendly approach that aligns with the growing demand for sustainable chemical production.
Analyse Chemischer Reaktionen
Types of Reactions
Valeric acid, 2,2-dibromo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and other derivatives
Wissenschaftliche Forschungsanwendungen
Valeric acid, 2,2-dibromo-, ethyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of valeric acid, 2,2-dibromo-, ethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release valeric acid and ethanol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Valeric acid, 2,2-dibromo-, ethyl ester can be compared with other similar compounds, such as:
Ethyl valerate: Another ester derived from valeric acid, known for its fruity odor and use in fragrances and flavors.
Pentyl valerate: Similar to ethyl valerate but with a different alkyl group, also used in fragrances and flavors.
Isovaleric acid esters: Esters derived from isovaleric acid, which have different chemical properties and applications
Eigenschaften
CAS-Nummer |
63979-44-2 |
|---|---|
Molekularformel |
C7H12Br2O2 |
Molekulargewicht |
287.98 g/mol |
IUPAC-Name |
ethyl 2,2-dibromopentanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-3-5-7(8,9)6(10)11-4-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
JUUDRNVCVXZSCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)OCC)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



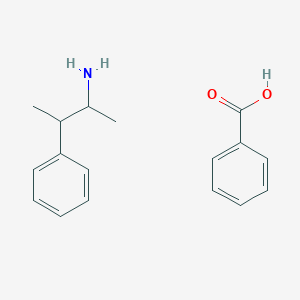
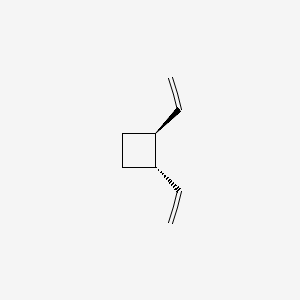
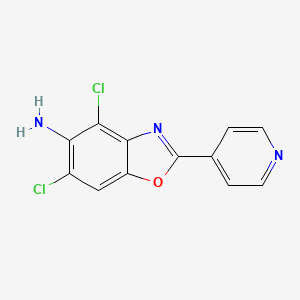
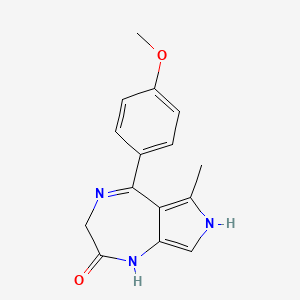

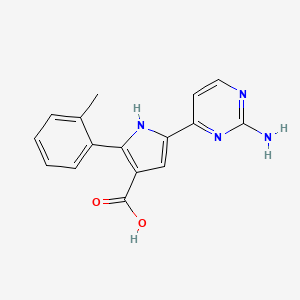
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
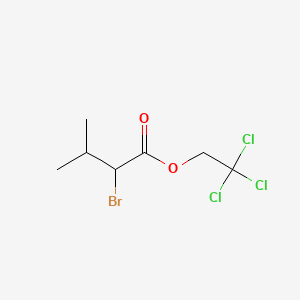
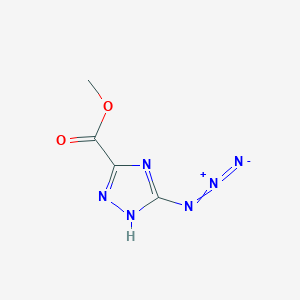
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)

![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
